JA2Esk2Z7T

説明

JA2Esk2Z7T is a synthetic organic compound with the molecular formula C9H5BrO2S (CAS No. 7312-10-9), characterized by a benzothiophene core substituted with a bromine atom and a carboxylic acid group. Its structural features include:

- Aromatic benzothiophene ring system.

- Bromine substitution at the 7-position.

- Carboxylic acid functional group at the 2-position.

- High polarity (TPSA: 65.54 Ų) and moderate molecular weight (257.10 g/mol) .

Key physicochemical properties include a melting point of 152–154°C, UV-Vis absorption maxima at 280 nm, and NMR data consistent with its structure (¹H-NMR: δ 8.10–7.20 ppm for aromatic protons; ¹³C-NMR: δ 165.2 ppm for the carboxylic acid carbon) . Its synthesis involves the reaction of thiophene derivatives with sulfuryl chloride and subsequent purification via silica gel chromatography .

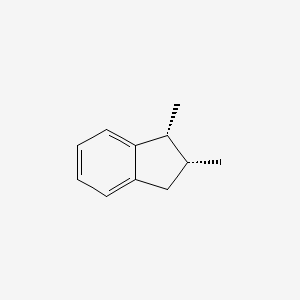

特性

CAS番号 |

200426-02-4 |

|---|---|

分子式 |

C11H14 |

分子量 |

146.23 g/mol |

IUPAC名 |

(1R,2R)-1,2-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |

InChIキー |

DIUGYPAVPJILFZ-RKDXNWHRSA-N |

異性体SMILES |

C[C@@H]1CC2=CC=CC=C2[C@@H]1C |

正規SMILES |

CC1CC2=CC=CC=C2C1C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,2-dimethyl-1H-indene typically involves the hydrogenation of 1,2-dimethylindene. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include a temperature range of 50-100°C and a hydrogen pressure of 50-100 psi.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. This method ensures a consistent supply of hydrogen and maintains optimal reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: 2,3-Dihydro-1,2-dimethyl-1H-indene can undergo oxidation reactions to form corresponding ketones or alcohols.

Reduction: The compound can be further reduced to form more saturated hydrocarbons.

Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Formation of halogenated or sulfonated derivatives.

科学的研究の応用

Chemistry: 2,3-Dihydro-1,2-dimethyl-1H-indene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its stereochemistry is of particular interest in the study of enzyme-substrate interactions.

Medicine: The compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy in treating certain medical conditions, particularly those involving oxidative stress.

Industry: In the industrial sector, 2,3-Dihydro-1,2-dimethyl-1H-indene is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

作用機序

The mechanism of action of 2,3-Dihydro-1,2-dimethyl-1H-indene involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes by binding to their active sites, thereby influencing biochemical pathways. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter the redox state of cells and impact cellular signaling pathways.

類似化合物との比較

Table 1: Structural and Functional Comparison

Table 2: Experimental Data Comparison

| Property | JA2Esk2Z7T | 7-Bromobenzo[b]thiophene-2-carboxylic acid | Benzo[b]thiophene-2-carboxylic acid |

|---|---|---|---|

| Melting Point (°C) | 152–154 | 148–150 | 160–162 |

| LogP (Octanol-Water) | 2.45 | 2.50 | 1.90 |

| Solubility (mg/mL in DMSO) | 12.5 | 15.0 | 20.0 |

| CYP1A2 Inhibition (IC50, μM) | 8.2 | 9.5 | >50 |

| BBB Permeability | Yes | Yes | No |

Key Findings :

Bromine Substitution: The presence of bromine in JA2Esk2Z7T enhances its electrophilic reactivity and binding affinity to CYP1A2 enzymes compared to non-halogenated analogs .

Methyl Group Effects : The 6-methyl derivative exhibits higher lipophilicity (LogP = 2.85) but reduced solubility, impacting bioavailability .

Carboxylic Acid Role : The 2-COOH group is critical for hydrogen bonding with biological targets, as shown in SAR studies .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。